molecular formula C16H27N5O4Si B1602180 Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 69504-13-8

Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No.: B1602180
CAS No.: 69504-13-8
M. Wt: 381.5 g/mol
InChI Key: UYYHTFUFYVROBD-SDBHATRESA-N
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Description

Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside derivative of adenosine. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 2’-hydroxyl position of the ribose sugar. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under a variety of reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- typically involves the protection of the 2’-hydroxyl group of adenosine with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:

Adenosine+TBDMS-ClBaseAdenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]-\text{Adenosine} + \text{TBDMS-Cl} \xrightarrow{\text{Base}} \text{Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-} Adenosine+TBDMS-ClBase​Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]-

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:

    Deprotection: Removal of the TBDMS group using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to regenerate the free hydroxyl group.

    Substitution: The protected hydroxyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The adenosine moiety can undergo oxidation and reduction reactions, although the TBDMS group remains largely unaffected under mild conditions.

Common Reagents and Conditions

    Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.

    Substitution: Various nucleophiles in the presence of a base.

    Oxidation: Mild oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Deprotection: Adenosine.

    Substitution: Substituted adenosine derivatives.

    Oxidation: Oxidized adenosine derivatives.

Scientific Research Applications

Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.

    Biology: In studies involving RNA interference (RNAi) and other gene expression modulation techniques.

    Medicine: As a precursor in the synthesis of therapeutic nucleoside analogs.

    Industry: In the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- primarily involves its role as a protected nucleoside. The TBDMS group protects the 2’-hydroxyl group from unwanted reactions during synthetic procedures. Upon deprotection, the free adenosine can participate in various biochemical processes, including incorporation into nucleic acids and interaction with adenosine receptors.

Comparison with Similar Compounds

Similar Compounds

    Adenosine, 2’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-: A similar compound with two TBDMS groups protecting both the 2’- and 5’-hydroxyl groups.

    Adenosine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-: A compound with the TBDMS group protecting the 3’-hydroxyl group.

Uniqueness

Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific protection of the 2’-hydroxyl group, which is crucial for certain synthetic applications. The selective protection allows for targeted modifications and reactions at other positions on the nucleoside.

Properties

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-11(23)9(6-22)24-15(12)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYHTFUFYVROBD-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572907
Record name 2'-O-[tert-Butyl(dimethyl)silyl]adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69504-13-8
Record name 2'-O-[tert-Butyl(dimethyl)silyl]adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-
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Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-

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